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Compound of Interest

Compound Name: cis-3-Hexenyl tiglate

Cat. No.: B1584075

An In-Depth Technical Guide to the Spectroscopic Analysis of cis-3-Hexenyl Tiglate

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-3-Hexenyl tiglate (CAS No. 67883-79-8) is an organic ester recognized for its potent fresh,
green, and fruity aroma.[1][2][3] Found naturally in various plants, including Japanese
honeysuckle (Lonicera japonica), it is a valuable component in the flavor and fragrance
industries.[2][4] Beyond its olfactory properties, the precise structural elucidation of such
compounds is critical for quality control, synthesis verification, and toxicological assessment,
particularly in the context of drug development where impurities and isomeric purity are
paramount.[5]

This technical guide provides a comprehensive analysis of the core spectroscopic data for cis-
3-Hexenyl tiglate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS). It is designed to serve as a practical reference for researchers, offering not
just raw data but also insights into the experimental rationale and interpretation of the spectral
features that define its unique molecular architecture.

Molecular Structure and Spectroscopic Fingerprint

The identity of cis-3-Hexenyl tiglate is defined by its specific stereochemistry: the ester is
formed from cis-3-hexenol and tiglic acid, which is the (E)-isomer of 2-methyl-2-butenoic acid.
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[1][4] This results in a molecule with two distinct double bonds, each with a specific geometric
configuration that is confirmable through spectroscopic methods.

Molecular Formula: C11H1802[6][7] Molecular Weight: 182.26 g/mol [2][3][6] IUPAC Name: (32)-
hex-3-en-1-yl (2E)-2-methylbut-2-enoate[7][8]

Below is a diagram illustrating the molecular structure with atom numbering for reference in the
subsequent spectroscopic analysis.

Caption: Structure of cis-3-Hexenyl tiglate with numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of cis-3-
Hexenyl tiglate, as it provides information on the connectivity and stereochemistry of the
molecule.

1H NMR Analysis

The proton NMR spectrum provides a distinct pattern of signals that confirms the presence of
both the cis-hexenyl and the tiglate moieties. The key diagnostic signals are the olefinic
protons, whose chemical shifts and coupling constants definitively establish the geometry of
the double bonds. The spectrum is typically recorded in deuterated chloroform (CDCIs).[9][10]
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H-4' (Olefinic) ~6.84 q ~7.0 1H
H-3, H-4

o ~5.36 - 5.49 m Jcis = 10-12 2H
(Olefinic)
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(Viny ~1.80 s - 3H
CHs)
H-6 (Terminal

~0.97 t ~7.5 3H

CHs)

Data synthesized from available spectral information.[9][10]

Expert Interpretation:

 Olefinic Protons: The complex multiplet between 5.36 and 5.49 ppm integrates to two

protons and corresponds to the hydrogens on the cis double bond of the hexenyl chain (H-3

and H-4). The characteristic coupling constant for a cis configuration is typically in the range

of 10-12 Hz.[4] The quartet at ~6.84 ppm is characteristic of the lone proton on the tiglate

double bond (H-4"), which is coupled to the adjacent methyl group (H-3).

o Ester Proximity: The triplet at ~4.12 ppm is deshielded due to the adjacent ester oxygen and

corresponds to the H-1 methylene group.

o Methyl Groups: The spectrum clearly resolves the four distinct methyl groups. The triplet at

~0.97 ppm is the terminal methyl of the hexyl chain (H-6). The two signals around 1.80-1.82

ppm correspond to the methyl groups on the tiglate moiety, confirming its structure.
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3C NMR Analysis

The 13C NMR spectrum complements the *H NMR data by showing the number of unique
carbon environments.

Carbon Assignment (Numbering from . .
Chemical Shift (6, ppm)

Diagram)

C=0 (Ester Carbonyl) ~168.07
C-2' (Tiglate Olefinic) ~136.92
C-4 (Hexenyl Olefinic) ~134.41
C-3' (Tiglate Olefinic) ~128.85
C-3 (Hexenyl Olefinic) ~124.07
C-1 (CH2-0) ~63.99
C-2 (Allylic) ~26.97
C-5 (Allylic) ~20.68
C-6 (Terminal CHs) ~14.27
C-4' (Tiglate CHs) ~14.27
C-1' (Tiglate CH3) ~12.01

Data synthesized from available spectral information.[10]

Expert Interpretation:

o Carbonyl Signal: The peak at ~168 ppm is characteristic of an ester carbonyl carbon.

 Olefinic Carbons: Four distinct signals appear in the olefinic region (~124-137 ppm),
confirming the presence of two C=C double bonds.

 Aliphatic Carbons: The signal at ~64 ppm is the ester-linked methylene carbon (C-1), shifted
downfield by the electronegative oxygen. The remaining aliphatic carbons appear in the
upfield region (<30 ppm) as expected.
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Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For cis-3-
Hexenyl tiglate, the most prominent feature is the ester carbonyl group. The spectrum is
typically acquired on a neat liquid film.[9][10]

Wavenumber (cm~?) Intensity Assignment

~2965 Strong C-H Stretch (Aliphatic)

C=0 Stretch (a,B-Unsaturated
~1720-1740 Very Strong

Ester)
~1650 Medium C=C Stretch (Alkene)
~1250 Strong C-O Stretch (Ester)

Expert Interpretation: The IR spectrum provides a clear "fingerprint” for this molecule. The
defining peak is the intense carbonyl (C=0) stretch between 1720-1740 cm~1, which is
characteristic of an a,3-unsaturated ester.[4] The presence of C=C double bonds is confirmed
by the weaker absorption around 1650 cm~2. The strong C-O stretch near 1250 cm~* further
corroborates the ester functionality. The absence of a broad O-H stretch around 3300 cm~1
confirms the purity of the ester and the absence of starting alcohol or carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, aiding in its identification. Electron lonization (El) is a common technique used
for this type of compound, often coupled with Gas Chromatography (GC-MS).[3][4]

Molecular lon:

e The molecular ion peak [M]* is expected at m/z = 182, corresponding to the molecular
weight of C11H1802.[6][11]

Key Fragmentation Patterns:
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miz Proposed Fragment Significance

Tiglate acylium ion or

100 [C5HsO2]*
related fragment
Acylium ion from tiglic acid,
83 [CsH70]*
[CH3CH=C(CHs)COJ*
Loss of tiglic acid via
82 [CeHa10]*
McLafferty-type rearrangement
Allylic cation from the hexenyl
67 [CsH7]*

chain

| 55 | [CaH7]* | Common fragment from cleavage of the hexenyl chain |

Expert Interpretation: The mass spectrum will show a clear molecular ion peak at m/z 182,
confirming the molecular formula. The base peak is often at m/z 83, corresponding to the stable
tigloyl cation. Another significant fragmentation pathway involves the loss of the entire tiglic
acid moiety (100 amu) from the hexenyl chain, leading to a fragment at m/z 82. These key
fragments provide definitive evidence for both the alcohol and acid components of the ester.

Experimental Protocols

The reliability of spectroscopic data hinges on meticulous sample preparation and instrument
operation. The following protocols represent best practices for the analysis of a liquid ester like

cis-3-Hexenyl tiglate.

Workflow for Spectroscopic Analysis
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Sample Preparation

ﬁ’ure cis-3—Hexenyh
Tiglate Sample
N\ Y,

Dissolve ~10-20 mg Pcl)?%eegtnﬁqirigp Dilute sample
in ~0.7 mL CDCls on ATR crystal or (e.g., 100 pL in 1 mL solvent)

| 0, _ .. .
with 1% TMS between NaCl plates for GC-MS injection

Data Acquisition

Acquire *H, 13C, DEPT, Acquire spectrum . .
_ Inject 1 pL into GC-MS
- 1
C COSY, HSQC spectra EJ [(e.g_, 4000-400 cm™?) (e.g., El mode, 70 eVD

n 400+ MHz spectromet on FTIR spectrometer

Data Analysis

Process FID: Identify key functional Analyze mass spectrum:
Phase & Baseline Correction, rou frey Lencies Identify M+ peak and
Integration, Peak Picking group ireq key fragment ions

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

NMR Sample Preparation and Acquisition

Solvent Choice: Deuterated chloroform (CDCIs) is the standard choice for non-polar to
moderately polar organic molecules like esters. It is an excellent solvent and its residual
proton peak at 7.26 ppm does not interfere with key signals of the analyte.

Sample Preparation: Accurately weigh 10-20 mg of the purified ester into a clean, dry NMR
tube. Add approximately 0.7 mL of CDCIs containing 1% tetramethylsilane (TMS). TMS
serves as the internal standard, providing a reference peak at O ppm for accurate chemical
shift calibration.
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e Acquisition: Acquire a standard *H spectrum. Follow this with a 3C spectrum. For
unambiguous assignment, advanced 2D NMR experiments like COSY (*H-1H correlation)
and HSQC (*H-13C correlation) are highly recommended.

IR Sample Preparation and Acquisition

e Technique Choice: For a liquid sample, Attenuated Total Reflectance (ATR) is the most
convenient method. It requires minimal sample and no preparation. Alternatively, a traditional
liquid film can be prepared by placing a drop of the sample between two sodium chloride
(NaCl) plates.

e Acquisition: Place the ATR crystal in contact with the liquid sample or place the NaCl plates
in the spectrometer's sample holder.

e Background Scan: Perform a background scan of the empty ATR crystal or clean NaCl
plates. This is crucial to subtract atmospheric CO2 and H20 absorptions, ensuring a clean
spectrum of the analyte.

o Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to
improve the signal-to-noise ratio.

GC-MS Sample Preparation and Acquisition

o Rationale: GC-MS is ideal for volatile compounds like esters, as it provides separation from
any minor impurities before introduction into the mass spectrometer, ensuring a clean mass
spectrum of the target compound.

o Sample Preparation: Prepare a dilute solution of the ester (e.g., 100 pL in 1 mL of a volatile
solvent like ethyl acetate or dichloromethane). This prevents overloading the GC column and
detector.

e GC Conditions: Use a suitable capillary column, such as a Supelco-wax or DB-5 column. A
typical oven program would be: hold at 45°C for 2 minutes, then ramp at 4°C/min to 250°C
and hold for 10 minutes.[3][4]

o MS Conditions: Use Electron lonization (El) at a standard energy of 70 eV. Scan a mass
range from m/z 40 to 300 to capture the molecular ion and all significant fragments.
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Conclusion

The structural confirmation of cis-3-Hexenyl tiglate is unequivocally achieved through a
combination of NMR, IR, and MS techniques. *H and 3C NMR spectroscopy provide the
definitive evidence for the molecule's carbon skeleton and the specific cis and trans
stereochemistry of its two double bonds. IR spectroscopy offers rapid confirmation of the a,3-
unsaturated ester functional group, while mass spectrometry confirms the molecular weight and
provides a fragmentation pattern consistent with the assigned structure. Together, these
techniques form a self-validating system for the comprehensive characterization of this
important aroma compound, ensuring its identity and purity for scientific and industrial
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) for cis-3-Hexenyl
tiglate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584075#spectroscopic-data-nmr-ir-ms-for-cis-3-
hexenyl-tiglate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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